

GSK-364735 sodium as a chemical probe for integrase research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219

[Get Quote](#)

GSK-364735 Sodium: A Technical Guide for Integrase Research

For Researchers, Scientists, and Drug Development Professionals

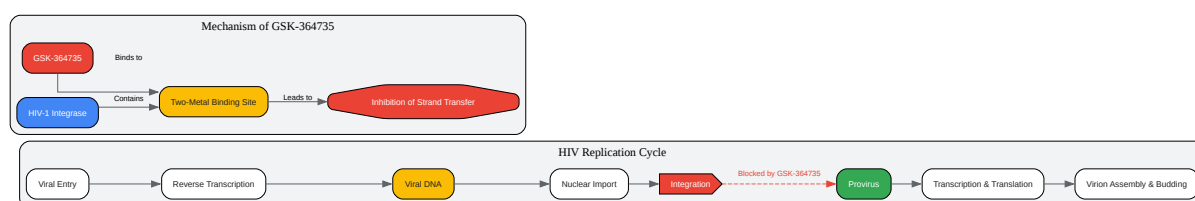
Introduction

GSK-364735 sodium, a potent naphthyridinone derivative, has emerged as a critical chemical probe for the study of HIV-1 integrase. This document provides an in-depth technical guide on its use in integrase research, detailing its mechanism of action, biochemical and cellular activities, and comprehensive experimental protocols. GSK-364735 is a highly potent inhibitor of the strand transfer step of HIV-1 integration, a critical process for viral replication.^{[1][2][3]} It functions as a two-metal-binding inhibitor, interacting with the catalytic center of the integrase enzyme.^{[1][4]} This guide is intended to equip researchers with the necessary information to effectively utilize GSK-364735 as a tool to investigate HIV-1 integrase function and to aid in the development of novel antiretroviral therapies.

Mechanism of Action

GSK-364735 exerts its potent antiviral activity by specifically inhibiting the strand transfer reaction catalyzed by HIV-1 integrase. This inhibition is achieved through its interaction with the two-metal binding site within the catalytic core of the enzyme. By binding to this site, GSK-364735 competitively prevents the integrase from inserting the viral DNA into the host cell's

genome, a crucial step for the establishment of a productive infection. This targeted mechanism of action makes GSK-364735 a highly specific tool for studying the strand transfer process and for screening for other inhibitors that target this essential viral function. In cellular assays, the inhibition of integration by GSK-364735 leads to a consequential increase in the formation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of GSK-364735 in the context of the HIV replication cycle.

Biochemical and Cellular Activity

GSK-364735 demonstrates potent activity in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

| Biochemical Activity | Value (nM) | Reference |
|------------------------|------------|-----------|
| IC50 (Strand Transfer) | 8 ± 2 | |
| Kd (Binding Constant) | 6 ± 4 | |

| Cellular Antiviral Activity | Cell Type | EC50 (nM) | Reference |
|-----------------------------------|----------------|-----------|-----------|
| HIV-1 Replication | PBMCs | 1.2 ± 0.4 | |
| HIV-1 Replication | MT-4 cells | 5 ± 1 | |
| HIV-1 Replication (Wild-Type) | HeLa-CD4 cells | 2.2 - 3.7 | |
| HIV-1 Replication (RTI-resistant) | HeLa-CD4 cells | 2.2 - 3.7 | |
| HIV-1 Replication (PI-resistant) | MT-4 cells | 2.0 - 3.2 | |

IC50: 50% inhibitory concentration. EC50: 50% effective concentration. Kd: Dissociation constant. PBMCs: Peripheral blood mononuclear cells. RTI: Reverse transcriptase inhibitor. PI: Protease inhibitor.

Of note, the antiviral potency of GSK-364735 is affected by the presence of human serum, with a 35-fold decrease in potency observed in the presence of 100% human serum in MT-4 cell assays.

Experimental Protocols

Detailed methodologies for key experiments involving GSK-364735 are provided below. These protocols are synthesized from published literature to provide a comprehensive guide for researchers.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.



[Click to download full resolution via product page](#)

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Materials:

- Recombinant HIV-1 Integrase
- Biotinylated viral DNA oligonucleotide duplex (donor substrate)
- Radiolabeled target DNA substrate
- **GSK-364735 sodium**
- Assay buffer (e.g., MOPS, DTT, MgCl₂, MnCl₂)
- Scintillation proximity assay (SPA) beads
- 96-well plates
- Scintillation counter

Protocol:

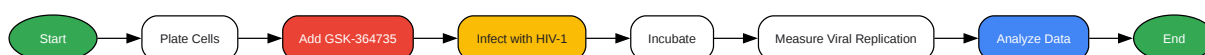
- **Complex Formation:** Purified recombinant HIV-1 integrase is first combined with a biotinylated viral DNA oligonucleotide duplex to form the integrase-DNA complex.
- **Inhibitor Pre-incubation:** The integrase-DNA complex is pre-incubated with varying concentrations of GSK-364735.
- **Strand Transfer Initiation:** The strand transfer reaction is initiated by the addition of a radiolabeled target DNA substrate.
- **Incubation:** The reaction mixture is incubated to allow for the strand transfer to occur.
- **Detection:** The amount of product is quantified using a scintillation proximity assay (SPA), where the biotinylated donor DNA is captured by streptavidin-coated SPA beads. A

successful strand transfer event brings the radiolabeled target DNA in close proximity to the bead, generating a signal.

- Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of GSK-364735.

Cellular HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.



[Click to download full resolution via product page](#)

Caption: Workflow for the Cellular HIV-1 Replication Assay.

Materials:

- MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
- HIV-1 viral stock (e.g., NL4-3)
- **GSK-364735 sodium**
- Cell culture medium
- 96-well plates
- p24 ELISA kit or Reverse Transcriptase Assay kit

Protocol:

- Cell Plating: Seed MT-4 cells or PBMCs into 96-well plates at an appropriate density.
- Compound Addition: Add serial dilutions of GSK-364735 to the wells.

- Infection: Infect the cells with a known amount of HIV-1.
- Incubation: Incubate the plates for a period of 4-7 days to allow for viral replication.
- Measurement of Viral Replication: At the end of the incubation period, measure the extent of viral replication by quantifying the amount of p24 antigen in the cell supernatant using an ELISA or by measuring reverse transcriptase activity.
- Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the log concentration of GSK-364735.

Measurement of 2-LTR Circles

This assay quantifies the formation of 2-LTR circles, a marker for the inhibition of HIV-1 integration.



[Click to download full resolution via product page](#)

Caption: Workflow for the Measurement of 2-LTR Circles.

Materials:

- MT-4 cells
- HIV-1 viral stock
- **GSK-364735 sodium**
- DNA extraction kit
- Primers and probe specific for the 2-LTR junction
- Quantitative PCR (qPCR) instrument and reagents

Protocol:

- **Infection and Treatment:** Infect MT-4 cells with HIV-1 in the presence or absence of GSK-364735.
- **Incubation:** Incubate the cells for a sufficient period to allow for reverse transcription and nuclear import of the viral DNA.
- **DNA Isolation:** Isolate total DNA from the cells using a commercial DNA extraction kit.
- **Quantitative PCR:** Perform qPCR using primers and a probe that specifically amplify the junction of the 2-LTR circles. A standard curve is generated using a plasmid containing the 2-LTR junction to quantify the number of 2-LTR circles in the samples.
- **Data Analysis:** The amount of 2-LTR circles is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency. An increase in the level of 2-LTR circles in the presence of GSK-364735 is indicative of integrase inhibition.

Selectivity and Resistance

GSK-364735 exhibits high selectivity for HIV-1 integrase, with selectivity indexes of at least 2,200 in cellular assays. It retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors, highlighting its distinct mechanism of action. However, cross-resistance has been observed with some other integrase inhibitors. Resistance to GSK-364735 has been associated with mutations within the active site of the integrase enzyme.

Conclusion

GSK-364735 sodium is a valuable chemical probe for the study of HIV-1 integrase. Its potent and specific inhibition of the strand transfer reaction, coupled with its well-characterized biochemical and cellular activities, makes it an indispensable tool for researchers in the field of HIV drug discovery and virology. The detailed experimental protocols provided in this guide should facilitate its effective use in the laboratory. Further research utilizing GSK-364735 will undoubtedly continue to provide valuable insights into the intricacies of HIV-1 integration and contribute to the development of next-generation antiretroviral therapies. However, it is important to note that the development of GSK-364735 was discontinued due to adverse liver effects observed in preclinical safety studies. Despite this, its utility as a research tool remains significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Accurate episomal HIV 2-LTR circles quantification using optimized DNA isolation and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. gene-quantification.eu [gene-quantification.eu]
- To cite this document: BenchChem. [GSK-364735 sodium as a chemical probe for integrase research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567219#gsk-364735-sodium-as-a-chemical-probe-for-integrase-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com